molecular formula C18H22N4O2 B2451925 N-(cyclopropylmethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide CAS No. 1206998-15-3

N-(cyclopropylmethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B2451925
CAS No.: 1206998-15-3
M. Wt: 326.4
InChI Key: FDMRSBYIWVMIME-UHFFFAOYSA-N
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Description

“N-(cyclopropylmethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C18H22N4O2 . It has a molecular weight of 326.3929 .

Scientific Research Applications

Synthesis and Pharmaceutical Application

The development of enantioselective processes for CGRP receptor inhibitors highlights the importance of stereoselective synthesis in drug development. This approach is crucial for ensuring the effectiveness and safety of pharmaceutical compounds. The research by Cann et al. (2012) showcases the synthesis of a potent CGRP receptor antagonist, demonstrating the relevance of stereoselective synthesis in creating effective therapeutic agents (Cann et al., 2012).

Antimicrobial Studies

Studies on Schiff bases and thiazolidinone derivatives of fluoroquinolones have demonstrated significant antimicrobial activity. These investigations are part of the ongoing effort to combat antibiotic resistance and develop more effective treatments against bacterial infections. The work by Patel and Patel (2010) provides evidence of the antimicrobial potency of these compounds, opening up possibilities for new therapeutic agents (Patel & Patel, 2010).

Anticancer Research

The synthesis and evaluation of novel fluoroquinolone analogues for their anti-proliferative effects on human cancer cell lines highlight the potential of these compounds in cancer therapy. Research by Suresh et al. (2013) identified specific analogues that show comparable potency to established chemotherapy drugs, indicating the potential for the development of new anticancer treatments (Suresh et al., 2013).

Chemical Properties and Stability Studies

Research into the photochemistry of fluoroquinolones in aqueous solutions by Mella et al. (2001) sheds light on the stability and degradation pathways of these compounds. Understanding these properties is essential for the development of stable and effective pharmaceuticals (Mella et al., 2001).

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-(3-oxo-4H-quinoxalin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-17(19-11-12-5-6-12)13-7-9-22(10-8-13)16-18(24)21-15-4-2-1-3-14(15)20-16/h1-4,12-13H,5-11H2,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMRSBYIWVMIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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